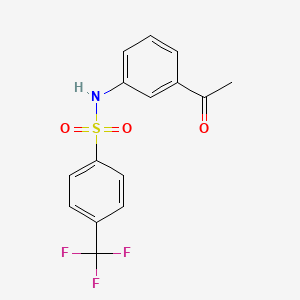

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an acetyl group, a trifluoromethyl group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3-acetylphenylamine with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Activity :

- Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. For instance, related compounds have exhibited significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive cells, indicating effective mechanisms for triggering programmed cell death .

- Antimicrobial Activity :

- Cardiovascular Research :

Biological Studies

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide can serve as a probe to study various biological pathways due to its structural features. Its ability to inhibit specific enzymes makes it valuable for investigating metabolic processes and disease mechanisms.

Industrial Applications

In the industrial sector, this compound may be utilized as an intermediate in the synthesis of more complex molecules or new materials. Its unique structural properties could lead to innovations in chemical manufacturing processes.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 1.52 - 6.31 | Potential for apoptosis induction |

| N-(4-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide | Structure | Anticancer | Similar activity reported | Structural variations influence activity |

| N-(3-acetylphenyl)-3-(difluoromethyl)benzene-1-sulfonamide | Structure | Anticancer | To be determined | Investigated for enzyme inhibition |

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of various sulfonamide derivatives against breast cancer cell lines. Compounds similar to this compound demonstrated significant selectivity towards cancer cells over normal cells, with some derivatives achieving over 80% growth inhibition at low concentrations .

Case Study 2: Antimicrobial Effects

Research on related compounds indicated that they effectively inhibited bacterial growth through competitive inhibition of folate synthesis pathways. In vitro tests showed promising results against common pathogens, suggesting potential applications in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-acetylphenyl)-2,5-bis(trifluoromethyl)benzene-1-sulfonamide

- 3-bromo-N-(3-acetylphenyl)benzene-1-sulfonamide

- 3-cyano-N-(3-acetylphenyl)benzene-1-sulfonamide

Uniqueness

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the acetyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an acetyl group, a trifluoromethyl group, and a sulfonamide functional group, is being investigated for its roles in enzyme inhibition and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C15H12F3NO3S

- Molar Mass : 343.32 g/mol

- CAS Number : 338966-26-0

The structure of the compound contributes to its biological activity, particularly through the sulfonamide group, which is known for its ability to mimic natural substrates and inhibit various enzymes.

The primary mechanism of action for sulfonamides involves competitive inhibition of enzymes by mimicking the structure of natural substrates. This mechanism is particularly relevant in the context of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that facilitate the reversible conversion of carbon dioxide and water to bicarbonate and protons. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to increased efficacy against target enzymes .

Enzyme Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrases. For instance, related benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity and potency .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 4e | CA IX | 10.93 |

| Compound 4e | CA II | 1.55 |

| This compound | CA IX (predicted) | TBD |

Anticancer Activity

In addition to enzyme inhibition, this compound has been evaluated for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells indicating late apoptotic phases .

Table 2: Apoptosis Induction in Cancer Cell Lines

| Compound | Cell Line | Apoptosis Induction (%) |

|---|---|---|

| Compound 4e | MDA-MB-231 | 22.04 |

| Control | MDA-MB-231 | 0.18 |

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of a series of benzenesulfonamides, including derivatives similar to this compound. Results indicated that these compounds exhibited significant antibacterial activity against various strains, including MRSA, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Case Study 2: Biofilm Formation Inhibition

Another study focused on the ability of sulfonamide derivatives to inhibit biofilm formation in bacterial cultures. The results showed that specific modifications in the chemical structure led to enhanced antibiofilm activity, suggesting potential applications in treating biofilm-associated infections .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(6-8-14)15(16,17)18/h2-9,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCFFSCMCHMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.